Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-
Description
“Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-” is a chemical compound that belongs to the group of nitriles. It has a molecular formula of C20H22N2O and a molecular weight of 306.4015 .
Molecular Structure Analysis
The molecular structure of “Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-” can be viewed using computational models . It consists of a benzonitrile core with a hexyloxy phenylmethylene amino group attached .Physical And Chemical Properties Analysis
“Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]-” is a nitrile compound with a molecular weight of 306.4015 . Detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Influence on Polymer Photolysis
One study explored the photolysis of a similar compound, benzonitrile-4-[[4-(dimethylamino)phenyl]methylene]-amino-N-oxide, in solution and solid polymer phases. The research highlighted the polymer medium's role in stabilizing oxaziridine molecules, which produce a characteristic charge-transfer transition at higher wavelengths in the electron absorption spectrum (Čík, Šeršeň, & Vodný, 1991).
Dual Fluorescence and ICT State Investigation
Another study focused on the 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a molecule known for its dual fluorescence. The research provided insights into its intramolecular charge-transfer (ICT) state, revealing strong evidence for electronic decoupling of the phenyl and dimethyl-amino moiety, resulting in a twisted geometry for the ICT state. This distortion leads to a more comprehensive understanding of the molecule's fluorescence behavior (Köhn & Hättig, 2004).
Enhancement of Polymer Solar Cells Efficiency
The addition of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), to polymer solar cells (PSCs) has been shown to increase power conversion efficiency significantly. This increase is attributed to the enhanced short circuit current and fill factor, with ATMB facilitating the ordering of P3HT chains, leading to higher absorbance, larger crystal size of P3HT, and enhanced hole mobility (Jeong, Woo, Lyu, & Han, 2011).
properties
IUPAC Name |
4-[(4-hexoxyphenyl)methylideneamino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-2-3-4-5-14-23-20-12-8-18(9-13-20)16-22-19-10-6-17(15-21)7-11-19/h6-13,16H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQOLANVLHEPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067904 | |
Record name | Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- | |
CAS RN |
35280-78-5, 97564-40-4 | |
Record name | 4-[[[4-(Hexyloxy)phenyl]methylene]amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35280-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-(((4-(hexyloxy)phenyl)methylene)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035280785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-[[[4-(hexyloxy)phenyl]methylene]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(hexyloxy)benzylidene]amino]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4'-Hexyloxybenzylidene-4-cyanoaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPK6W6TRA8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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